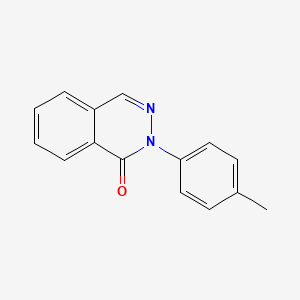

2-(p-Tolyl)phthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-6-8-13(9-7-11)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWOALHADJZGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584142 | |

| Record name | 2-(4-Methylphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51334-85-1 | |

| Record name | 2-(4-Methylphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 P Tolyl Phthalazin 1 2h One and Its Analogues

Established Synthetic Routes to the Phthalazin-1(2H)-one Core

The construction of the phthalazin-1(2H)-one core is a cornerstone of synthetic organic chemistry, with a rich history of established and evolving methodologies. These strategies primarily focus on the formation of the pyridazinone ring fused to a benzene (B151609) ring.

Conventional Condensation and Cyclization Reactions

The most traditional and widely employed method for synthesizing the phthalazin-1(2H)-one core involves the condensation of a suitable ortho-substituted benzene derivative with a hydrazine (B178648) derivative, followed by cyclization. ias.ac.innih.gov The key starting materials are typically ortho-phthalaldehydic acid (2-formylbenzoic acid) or its derivatives, which possess the necessary functionalities for ring closure.

The reaction mechanism generally proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with the aldehyde group of 2-formylbenzoic acid. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid group, followed by dehydration, affords the stable phthalazinone ring system. arkat-usa.org This two-component [4+2] cyclocondensation remains a reliable and versatile route. ias.ac.innih.gov

Variations of this method include the use of 2-aroylbenzoic acids, which upon reaction with hydrazine hydrate (B1144303), preferentially undergo attack at the ketonic carbonyl over the carboxylic acid, leading to the formation of 4-substituted phthalazin-1(2H)-ones. researchgate.net

Innovations in One-Pot and Multicomponent Synthesis for Phthalazinones

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methods. One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of phthalazinones, offering advantages such as reduced reaction times, simplified work-up procedures, and higher atom economy. scispace.comchemrevlett.com

One-pot syntheses often involve the in-situ generation of the necessary precursors or the telescoping of multiple reaction steps without the isolation of intermediates. For instance, a palladium-catalyzed one-pot synthesis of phthalazinones has been developed from 2-halomethyl benzoates, paraformaldehyde (as a carbon source), and aryl hydrazines. nih.gov

Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, have also been successfully applied to the synthesis of phthalazinone derivatives. researchgate.net These reactions often proceed with high efficiency and can generate a diverse library of compounds from simple starting materials. bas.bg For example, the three-component reaction of phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) is a common strategy for synthesizing more complex fused phthalazine (B143731) systems. chemrevlett.com The use of green catalysts, such as lemon juice or nano TiO2, in these one-pot syntheses further enhances their appeal from an environmental perspective.

Synthesis of 2-(p-Tolyl)phthalazin-1(2H)-one: Specific Strategies and Reaction Mechanisms

The synthesis of the specific derivative, this compound, follows the general principles outlined for the phthalazinone core but with a focus on the introduction of the p-tolyl group at the N-2 position.

Precursor Design and Chemical Reagents

The primary precursors for the synthesis of this compound are designed to provide the two essential components of the final molecule: the phthalic acid-derived portion and the p-tolyl-substituted hydrazine moiety.

Table 1: Key Precursors and Reagents for the Synthesis of this compound

| Precursor/Reagent | Structure | Role in Synthesis |

| 2-Formylbenzoic acid |  | Provides the benzene ring and the two functional groups (aldehyde and carboxylic acid) necessary for the formation of the phthalazinone ring. |

| p-Tolylhydrazine |  | Introduces the p-tolyl group at the N-2 position of the phthalazinone ring. |

| 2-(p-Toluoyl)benzoic acid |  | An alternative precursor where the p-tolyl group is already attached to the benzoyl moiety. Reaction with hydrazine hydrate leads to the formation of 4-(p-tolyl)phthalazin-1(2H)-one, a regioisomer. To obtain the target compound, a different synthetic strategy would be required. |

| Hydrazine hydrate |  | Used in conjunction with 2-(p-toluoyl)benzoic acid to form the phthalazinone ring. |

The most direct approach involves the condensation of 2-formylbenzoic acid with p-tolylhydrazine. arkat-usa.org The design of these precursors is based on the strategic placement of reactive functional groups that facilitate the desired cyclization.

Catalysis in the Formation of this compound

Catalysis plays a crucial role in enhancing the efficiency and yield of the synthesis of this compound. Various catalysts have been employed to promote the condensation and cyclization steps.

A study by Arkivoc detailed the use of ammonium (B1175870) chloride as a simple and effective mediator for the synthesis of 2-aryl-phthalazinones, including the p-tolyl derivative. arkat-usa.org The reaction proceeds at room temperature in methanol (B129727), with the ammonium chloride acting as a mild Lewis acid to activate the carbonyl group for nucleophilic attack. arkat-usa.org Other research has explored the use of a catalyst-free approach in water, highlighting a green synthetic route. semanticscholar.org

Table 2: Comparison of Catalytic Systems for the Synthesis of this compound

| Catalyst | Precursors | Solvent | Reaction Conditions | Yield | Reference |

| Ammonium Chloride | 2-Carboxybenzaldehyde, p-Tolylhydrazine hydrochloride | Methanol | Room temperature, 4.5-6 h | 92% | arkat-usa.org |

| None (Catalyst-free) | 2-Formylbenzoic acid, p-Tolylhydrazine | Water | Reflux | Not specified | semanticscholar.org |

The choice of catalyst can significantly impact the reaction conditions and outcomes, with a trend towards developing milder and more environmentally friendly catalytic systems.

Optimization of Reaction Parameters for Enhanced Yields and Selectivity

Optimizing reaction parameters such as solvent, temperature, and reaction time is critical for maximizing the yield and purity of this compound.

In the ammonium chloride-mediated synthesis, methanol was found to be an effective solvent for both the condensation and intramolecular cyclization steps. arkat-usa.org The reaction proceeds efficiently at room temperature, and the product precipitates out of the solution, simplifying purification. arkat-usa.org The reaction time of 4.5 to 6 hours was found to be sufficient for the completion of the reaction. arkat-usa.org

For catalyst-free syntheses, the use of water as a solvent and reflux conditions are often employed to drive the reaction to completion. semanticscholar.org The optimization process aims to find a balance between reaction rate and selectivity, minimizing the formation of by-products. The choice of solvent can also be influenced by the solubility of the starting materials and the final product.

Post-Synthetic Modifications and Derivatization Chemistry of Phthalazinone Scaffolds

Post-synthetic modification (PSM) is a powerful technique for introducing functional groups and altering the properties of existing molecular frameworks. rsc.org In the context of phthalazinone chemistry, PSM allows for the diversification of the core structure, leading to a wide array of analogues with potentially enhanced biological activities.

Functionalization at Nitrogen (N2) and Carbon (C4) Positions

The N2 and C4 positions of the phthalazinone ring are primary sites for chemical modification. nih.govresearchgate.netdaneshyari.com The reactivity of the N-H group at the N2 position allows for various substitutions, including alkylation and acylation. For instance, reaction with appropriate alkyl or acyl halides can introduce a variety of substituents at this position. tandfonline.comtandfonline.com Similarly, the C4 position can be functionalized, often after an initial activation step.

One common strategy for C4 functionalization involves chlorination of the phthalazinone ring at the 1-position using reagents like phosphorus oxychloride (POCl₃). acs.org The resulting 1-chlorophthalazine (B19308) is a versatile intermediate that can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or phenols, to introduce diverse substituents at the C4 position. acs.org

Research has demonstrated the synthesis of phthalazinone-dithiocarbamate hybrids by introducing a dithiocarbamate (B8719985) scaffold at either the N2 or C4 position. nih.govnih.govmdpi.com These syntheses typically involve the corresponding aminoalkyl phthalazinone derivatives, which then react in a one-pot synthesis with carbon disulfide and various benzyl (B1604629) or propargyl bromides. nih.govnih.govmdpi.com The location of the dithiocarbamate moiety significantly influences the biological activity of the resulting hybrids. nih.govmdpi.com

Table 1: Examples of Functionalization at N2 and C4 Positions of Phthalazinone Scaffolds

| Position | Reagents and Conditions | Resulting Functional Group | Reference |

| N2 | Alkyl/Acyl Halides | Alkyl/Acyl | tandfonline.comtandfonline.com |

| N2 | Aminoalkyl intermediates, CS₂, Benzyl/Propargyl Bromides | Dithiocarbamate | nih.govnih.govmdpi.com |

| C4 | POCl₃, then Amines/Phenols | Amino/Phenoxy | acs.org |

| C4 | Aminoalkyl intermediates, CS₂, Benzyl/Propargyl Bromides | Dithiocarbamate | nih.govnih.govmdpi.com |

Integration of Diverse Heterocyclic Moieties (e.g., Triazoles, Oxadiazoles, Thiadiazoles, Benzothiazoles)

The fusion of the phthalazinone scaffold with other heterocyclic rings is a widely employed strategy to generate novel hybrid molecules with enhanced pharmacological profiles. These integrated systems often exhibit synergistic effects, combining the beneficial properties of each constituent ring.

Triazoles: Phthalazinone-triazole hybrids have been synthesized and investigated for their potential biological activities. tandfonline.comtandfonline.comacs.org A common synthetic route involves the reaction of an alkyne-functionalized phthalazinone with various azides via a copper(I)-catalyzed "click" reaction, yielding 1,2,3-triazole-tethered phthalazinone derivatives. researchgate.net Another approach involves the cyclization of [1(2H)-phthalazinone-2-yl]acetyl/propanoylthiosemicarbazide derivatives under alkaline conditions to form 1,2,4-triazole-5-thione derivatives. tandfonline.comtandfonline.comgazi.edu.tr

Oxadiazoles: The synthesis of phthalazinone-oxadiazole hybrids has also been reported. rsc.orgjmpas.com One method involves the conversion of a phthalazinone derivative to a 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one intermediate, which can be further modified. rsc.org The use of ultrasonic irradiation has been shown to improve reaction rates and yields in the synthesis of these derivatives compared to conventional heating methods. rsc.org

Thiadiazoles: Phthalazinone derivatives have been successfully linked to 1,3,4-thiadiazole (B1197879) rings. tandfonline.comtandfonline.comgazi.edu.tr A synthetic strategy involves the cyclization of [1(2H)-phthalazinone-2-yl]acetyl/propanoylthiosemicarbazide derivatives in the presence of an acid catalyst to produce 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives. tandfonline.comtandfonline.comgazi.edu.tr

Benzothiazoles: The incorporation of a benzothiazole (B30560) moiety into the phthalazinone structure is another area of interest, with research exploring the synthesis and potential applications of such hybrid compounds. nih.govdntb.gov.uadntb.gov.ua

Table 2: Integration of Heterocyclic Moieties with Phthalazinone

| Heterocycle | Synthetic Approach | Resulting Hybrid | Reference |

| 1,2,3-Triazole | Cu(I)-catalyzed "click" reaction | Phthalazone-1,2,3-triazole conjugates | researchgate.net |

| 1,2,4-Triazole | Cyclization of thiosemicarbazide (B42300) derivatives | 3-[(1(2H)-phthalazinone-2-yl)methyl]-4-aryl-1,2,4-triazole-5-thione | tandfonline.comtandfonline.comgazi.edu.tr |

| 1,3,4-Oxadiazole | Conversion to mercapto-oxadiazole intermediate | 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives | rsc.org |

| 1,3,4-Thiadiazole | Acid-catalyzed cyclization of thiosemicarbazide derivatives | 2-[[1(2H)-phthalazinone-2-yl]methyl]-5-arylamino-1,3,4-thiadiazole | tandfonline.comtandfonline.comgazi.edu.tr |

Strategies for Molecular Hybridization with Phthalazinone Derivatives

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule. nih.govmdpi.com This approach aims to create hybrid compounds with improved affinity, efficacy, and a modified selectivity profile, potentially leading to dual-acting or multi-target drugs. mdpi.com

The phthalazinone scaffold is a versatile building block for molecular hybridization due to its wide range of biological activities. mdpi.comnih.govnih.gov Researchers have successfully created hybrids by linking the phthalazinone core to other bioactive moieties, such as dithiocarbamates, pyrazoles, and various other heterocyclic systems. nih.govnih.govmdpi.comfrontiersin.org

For example, the development of pyran-linked phthalazinone-pyrazole hybrids has been achieved through a facile one-pot three-component reaction. frontiersin.org This strategy highlights the efficiency of multicomponent reactions in generating complex molecular architectures.

The design and synthesis of these hybrid molecules often rely on a deep understanding of the structure-activity relationships (SAR) of the individual pharmacophores. By carefully selecting the building blocks and the linking strategy, chemists can fine-tune the properties of the resulting hybrid to achieve the desired biological effect.

Advanced Spectroscopic Characterization and Structural Analysis of 2 P Tolyl Phthalazin 1 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to deduce the precise structure of 2-(p-Tolyl)phthalazin-1(2H)-one.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The analysis, typically conducted in a solvent like DMSO-d₆, reveals key structural features. arkat-usa.org

The spectrum shows a singlet for the methyl (CH₃) protons of the p-tolyl group at approximately 2.37 ppm. arkat-usa.org The protons on the tolyl ring appear as two distinct doublets, a characteristic AA'BB' system for para-substituted benzene (B151609) rings. The two protons ortho to the nitrogen atom resonate around 7.47 ppm (J = 8.3 Hz), while the two protons meta to the nitrogen (and ortho to the methyl group) appear at about 7.30 ppm (J = 8.2 Hz). arkat-usa.org

The protons of the phthalazinone core also give characteristic signals. A singlet at 8.54 ppm is assigned to the proton at the C4 position. arkat-usa.org The remaining aromatic protons on the benzo portion of the phthalazinone system appear as a complex multiplet pattern between 7.86 and 8.31 ppm. Specifically, a doublet for the H8 proton is observed at 8.31 ppm (J = 7.8 Hz), and a multiplet for the H5, H6, and H7 protons is seen between 7.86 and 8.01 ppm. arkat-usa.org

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆ arkat-usa.org

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.54 | s | - | 1H | H-4 (phthalazinone) |

| 8.31 | d | 7.8 | 1H | H-8 (phthalazinone) |

| 8.01-7.94 | m | - | 2H | H-6, H-7 (phthalazinone) |

| 7.93-7.86 | m | - | 1H | H-5 (phthalazinone) |

| 7.47 | d | 8.3 | 2H | H-2', H-6' (tolyl) |

| 7.30 | d | 8.2 | 2H | H-3', H-5' (tolyl) |

| 2.37 | s | - | 3H | CH₃ (tolyl) |

s = singlet, d = doublet, m = multiplet

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound shows 12 distinct signals, corresponding to the different carbon environments in the molecule. arkat-usa.org

The most downfield signal at 158.28 ppm is characteristic of the carbonyl carbon (C=O) of the lactam ring. arkat-usa.org The carbon atoms of the aromatic rings resonate in the typical range of 125 to 140 ppm. Key signals include the methyl carbon at 20.65 ppm and the carbons of the tolyl and phthalazinone rings, which are assigned based on their chemical environment and comparison with related structures. arkat-usa.org The signal at 139.44 ppm is attributed to the C-4a of the phthalazinone, while the C-4 is observed at 138.56 ppm. arkat-usa.org

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆ arkat-usa.org

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 158.28 | C=O (C-1) |

| 139.44 | C-4a |

| 138.56 | C-4 |

| 136.93 | C-1' (ipso-C of tolyl) |

| 133.82 | C-7 |

| 132.27 | C-8a |

| 129.22 | C-3', C-5' |

| 128.96 | C-6 |

| 127.66 | C-8 |

| 126.93 | C-2', C-6' |

| 126.16 | C-5 |

| 125.74 | C-4' (ipso-C of tolyl) |

| 20.65 | CH₃ |

Advanced NMR Techniques (e.g., 2D NMR) in Complex Phthalazinone Characterization

While ¹H and ¹³C NMR provide foundational data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment. For phthalazinone derivatives, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity within the aromatic spin systems of both the phthalazinone and the p-tolyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons (like C=O, C-4a, C-8a, and the ipso-carbons of the tolyl group) and for confirming the connectivity between the p-tolyl substituent and the nitrogen atom of the phthalazinone ring.

While specific 2D NMR data for the title compound is not detailed in the provided results, the characterization of similar and more complex phthalazinone derivatives frequently relies on these advanced techniques to resolve structural ambiguities. ias.ac.inacgpubs.org

Vibrational Spectroscopy (Infrared, IR) in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features. arkat-usa.org

A strong absorption band is observed around 1657 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) moiety in the phthalazinone ring. arkat-usa.org Another significant band appears at 1324 cm⁻¹, which can be attributed to C-N stretching vibrations. arkat-usa.org The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound arkat-usa.org

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 1657 | C=O Stretch | Cyclic Amide (Lactam) |

| 1324 | C-N Stretch | Amide/Aryl Amine |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides essential information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity. For this compound (C₁₅H₁₂N₂O), the molecular weight is 236.27 g/mol .

High-Resolution Mass Spectrometry (HRMS) using techniques like ESI-qTOF (Electrospray Ionization-quadrupole Time-of-Flight) provides a highly accurate mass measurement. The calculated mass for the protonated molecule [M+H]⁺ is 237.1028. Experimental findings show a peak at m/z 237.1033, which is in excellent agreement with the calculated value, confirming the molecular formula. arkat-usa.org

The fragmentation pattern in mass spectrometry can also offer structural insights, though detailed fragmentation analysis for this specific compound is not extensively reported in the search results.

Table 4: High-Resolution Mass Spectrometry Data for this compound arkat-usa.org

| Ion | Calculated m/z | Found m/z | Technique |

|---|---|---|---|

| [M+H]⁺ | 237.1028 | 237.1033 | ESI-qTOF |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

While spectroscopic methods elucidate the connectivity of atoms, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound was not found in the search results, analysis of closely related compounds like 2-phenyl-2H-phthalazine-1-one reveals important structural characteristics. researchgate.net In these structures, the phthalazinone ring system is nearly planar. researchgate.net The substituted phenyl ring (in this case, the p-tolyl group) is typically twisted out of the plane of the phthalazinone system. For 2-phenyl-2H-phthalazine-1-one, the dihedral angle between the phenyl ring and the phthalazine (B143731) system is 53.0(1)°. researchgate.net A similar non-planar conformation would be expected for the title compound due to steric hindrance, influencing its crystal packing and intermolecular interactions. The crystal structure would likely be stabilized by various intermolecular forces, such as C—H⋯O hydrogen bonds and π-π stacking interactions between the aromatic rings. ias.ac.inresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For organic compounds like this compound, the most significant electronic transitions are typically the n → π* (n-to-pi-star) and π → π* (pi-to-pi-star) transitions.

The structure of this compound contains several chromophoric systems: the phthalazinone bicyclic system and the p-tolyl group. The phthalazinone moiety contains aromatic rings and a carbonyl group (C=O) as well as a carbon-nitrogen double bond (C=N), all of which possess π electrons and, in the case of the oxygen and nitrogen atoms, non-bonding (n) electrons. The p-tolyl group is also an aromatic system. The conjugation between these systems influences the energy of the molecular orbitals and, consequently, the wavelengths of the absorption bands.

Detailed experimental UV-Vis data for this compound is not extensively available in the public domain. However, analysis of a structurally related condensed phthalazine compound, 1-(p-tolyl)-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile, which also contains a p-tolyl group attached to a nitrogen atom of the phthalazine system, provides valuable insights. The UV-Vis spectrum of this related compound, recorded in methanol (B129727), displays several absorption bands. ias.ac.in

The absorption bands observed for the related phthalazine derivative can be tentatively assigned to specific electronic transitions. The high-energy bands observed at 220 nm and 240 nm are characteristic of π → π* transitions within the aromatic systems of the molecule. ias.ac.in These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital and are typically of high intensity. The presence of multiple aromatic rings and other unsaturated groups leads to a complex series of overlapping π → π* transitions.

The lower energy absorption band observed at 355 nm for the related compound is likely attributable to a combination of π → π* transitions of the extended conjugated system and potentially n → π* transitions. ias.ac.in The n → π* transitions involve the promotion of a non-bonding electron from a nitrogen or oxygen atom to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions. In this compound, the carbonyl group and the ring nitrogen atoms possess lone pairs of electrons, making n → π* transitions possible. The conjugation of the p-tolyl ring with the phthalazinone system is expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted phthalazinone, moving them to longer wavelengths.

Based on these findings for a related structure, the UV-Vis spectrum of this compound in a solvent like methanol is expected to exhibit strong absorption bands in the UV region, corresponding to π → π* transitions of the aromatic phthalazinone and p-tolyl moieties. Additionally, a weaker, lower-energy band in the near-UV or visible region, corresponding to an n → π* transition, may also be present.

Computational Chemistry and Theoretical Investigations of 2 P Tolyl Phthalazin 1 2h One

Quantum Mechanical Studies of Electronic and Geometric Structures

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(p-Tolyl)phthalazin-1(2H)-one, these studies reveal insights into its electronic distribution, reactivity, and the theoretical basis for its spectroscopic characteristics.

Density Functional Theory (DFT) Calculations and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and determining the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energies of HOMO and LUMO are crucial indicators of a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov

For phthalazinone derivatives, the HOMO is typically distributed over the phthalazinone ring system, while the LUMO is also localized on this moiety. In a study of condensed phthalazines, including a derivative with a tolyl group, DFT calculations were used to determine these orbital energies. ias.ac.in The presence of the electron-donating p-tolyl group can influence the electron density and the energies of these frontier orbitals.

| Computational Parameter | Value (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.25 |

Note: The data in this table is based on DFT calculations for a closely related condensed phthalazine (B143731) derivative containing a tolyl group, as a direct reference for this compound was not available in the searched literature. ias.ac.in

Prediction of Spectroscopic Signatures

Theoretical calculations can predict spectroscopic data, such as vibrational frequencies from Infrared (IR) and Raman spectroscopy. These predictions are valuable for interpreting experimental spectra and assigning specific vibrational modes to functional groups within the molecule. DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to calculate the vibrational frequencies of the parent 1(2H)-phthalazinone. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model.

For this compound, characteristic vibrational modes would include the C=O stretching of the phthalazinone core, C-N stretching, aromatic C-H stretching of both the phthalazino and tolyl rings, and the bending vibrations of the methyl group. The theoretical vibrational spectrum provides a detailed fingerprint of the molecule's structure.

| Vibrational Mode | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| C=O Stretch | ~1665 | 1657 |

| Aromatic C-H Stretch | 3050-3100 | Not specified |

| CH3 Asymmetric Stretch | ~2980 | Not specified |

| C-N Stretch | ~1320 | 1324 |

Note: Experimental data is from synthesis reports of this compound. Predicted frequencies are based on studies of the 1(2H)-phthalazinone core and related structures. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of this compound, as well as to predict properties that arise from its three-dimensional structure.

Conformational Analysis and Stability

For related bi-aryl systems, it is known that the planarity of the molecule is often disfavored due to steric hindrance between the hydrogen atoms on the adjacent rings. Therefore, it is expected that the most stable conformation of this compound is one where the tolyl ring is twisted out of the plane of the phthalazinone ring. A study on 2-phenyl-2H-phthalazin-1-one indicated that different computational methods predict varying degrees of non-planarity. researchgate.net The energy barrier to rotation would determine the conformational dynamics at room temperature.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and donor-acceptor functionalities can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule can be quantified by its polarizability (α) and first hyperpolarizability (β). DFT calculations are a common tool for predicting these properties.

In this compound, the phthalazinone moiety can act as an electron-accepting group, while the p-tolyl group is a weak electron donor. This donor-π-acceptor-like structure suggests that the molecule may possess NLO properties. Theoretical studies on condensed phthalazines have shown that such systems can indeed exhibit a significant NLO response. ias.ac.in

| NLO Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 - 4.5 |

| Average Polarizability (α) (esu) | ~30 x 10-24 |

| First Hyperpolarizability (β) (esu) | ~5 x 10-30 |

Note: The data in this table is based on DFT calculations for closely related condensed phthalazine derivatives, as a direct reference for this compound was not available in the searched literature. ias.ac.in

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a phthalazinone derivative, might interact with a protein target.

Phthalazinone derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For instance, derivatives of phthalazinone have been docked into the active sites of enzymes like poly(ADP-ribose) polymerase (PARP), vascular endothelial growth factor receptor-2 (VEGFR-2), and various kinases. acs.org

Docking studies of 4-((5-methylpyrazol-3-yl)amino)-2-(p-tolyl)phthalazin-1-one, a close analog, have been performed, suggesting potential inhibitory activity. researchgate.net In general, the phthalazinone core is often involved in hydrogen bonding interactions with the protein backbone, for example, through its carbonyl oxygen and the N-H group. The p-tolyl substituent typically occupies a hydrophobic pocket in the active site, contributing to the binding affinity through van der Waals interactions. The specific interactions, of course, depend on the topology and amino acid composition of the target protein's active site. These computational predictions of ligand-protein interactions are crucial for rationalizing structure-activity relationships and guiding the design of more potent and selective inhibitors.

Elucidation of Putative Binding Sites and Affinities with Biological Targets

There is no specific information available from the conducted searches regarding the elucidation of putative binding sites and binding affinities of this compound with any particular biological targets. While the broader class of phthalazinones has been investigated against various enzymes and receptors, data for this specific compound is absent. researchgate.netnih.gov

Computational Rationalization of Structure-Activity Relationships

A computational rationalization of the structure-activity relationships (SAR) for this compound is not available in the reviewed literature. SAR studies typically require a series of related compounds with corresponding biological activity data, which appears to be unavailable for this specific parent compound.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Related Molecular Descriptors

Specific in silico predictions of ADME-related molecular descriptors for this compound could not be found in the searched scientific literature. Although computational tools for ADME prediction are widely used for phthalazinone derivatives in drug discovery programs, the results for this particular molecule are not published. lookchem.comaps.org

Exploration of Biological Activities and Underlying Mechanisms for Phthalazinone Derivatives, Including 2 P Tolyl Phthalazin 1 2h One

Enzyme Inhibition Studies and Target Identification

Phthalazinone derivatives have been extensively studied for their ability to inhibit various enzymes, playing crucial roles in different pathological conditions.

Poly(ADP-ribose) Polymerase (PARP) Inhibitory Activity Research

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. jst.go.jpnih.gov Inhibitors of PARP have emerged as important therapeutic agents, particularly in cancer treatment. researchgate.netjst.go.jp Several phthalazinone-based compounds have been developed as potent PARP inhibitors. rsc.org Olaparib, a well-known PARP inhibitor containing the phthalazinone scaffold, is used in the treatment of certain types of cancers. jst.go.jpnih.govjst.go.jp Research has shown that the phthalazinone moiety is a key pharmacophore for PARP inhibition. jst.go.jprhhz.netdntb.gov.ua

Numerous studies have focused on synthesizing and evaluating new phthalazinone derivatives as PARP inhibitors. For instance, a series of new phthalazinone derivatives were designed based on Olaparib, and their inhibitory activities against PARP1 were evaluated. jst.go.jpnih.gov The results indicated that the inhibitory activities were influenced by the type of substituent and the length of the alkyl chain connected to the aromatic ring. jst.go.jpnih.gov Some of these novel compounds demonstrated strong PARP-1 inhibitory activity, with IC50 values in the nanomolar range. nih.gov

Investigations into Kinase Inhibition (e.g., Aurora Kinases, p38 Mitogen-Activated Protein Kinase)

Phthalazinone derivatives have also been identified as inhibitors of various kinases, which are key regulators of cell signaling pathways.

Aurora Kinases: A class of Aurora kinase inhibitors has been developed based on a phthalazinone-pyrazole scaffold. osf.ioresearchgate.netresearchgate.net These compounds have shown potent and selective inhibition of Aurora-A kinase, with over 1000-fold selectivity compared to Aurora-B. osf.ioresearchgate.net Some derivatives exhibited potent antiproliferation against various cancer cell lines. osf.io For example, a phthalazinone pyrazole (B372694) compound was found to be a potent inhibitor of AurA and AurB kinases with IC50 values of 118 and 80 nM, respectively. osf.io

p38 Mitogen-Activated Protein Kinase (MAPK): The anticancer activities of some oxadiazol-phthalazinones are thought to be related to their inhibition of p38 MAPK and topoisomerase II. nih.govrsc.org Certain derivatives were found to significantly reduce the concentration of MAPK at submicromolar levels. rsc.orgnih.gov

Other Kinases: Phthalazinone derivatives have also been investigated as dual inhibitors of VEGFR-2 and EGFR, with some compounds showing high potency, particularly against VEGFR-2. benthamscience.comnih.gov

Other Enzyme Targets

The inhibitory potential of phthalazinone derivatives extends to a variety of other enzymes:

Aldose Reductase: This enzyme is implicated in diabetic complications. nih.gov N-substituted phthalazine (B143731) sulfonamide derivatives have been evaluated as aldose reductase inhibitors, with some showing excellent activity, even more potent than the clinically used drug Epalrestat. nih.gov Zopolrestat, another phthalazinone derivative, is a potent aldose reductase inhibitor that has been in clinical trials. researchgate.net

Phosphodiesterases (PDEs): Aminophthalazines have been assessed for their inhibitory action against phosphodiesterases like PDE-5. beilstein-journals.org

Topoisomerases: As mentioned earlier, some oxadiazol-phthalazinones inhibit topoisomerase II. nih.govrsc.org Additionally, phthalazinone acridine (B1665455) derivatives have been designed as dual inhibitors of PARP and topoisomerases. rhhz.net

Urease and Lipase: While the provided search results focus heavily on PARP and kinase inhibition, the diverse biological activities of phthalazinones suggest potential for inhibition of other enzymes like urease and lipase, though specific studies on 2-(p-tolyl)phthalazin-1(2H)-one for these targets were not prominent in the initial search.

Anticancer and Antiproliferative Research on Phthalazinone Scaffolds

The phthalazinone scaffold is a common feature in many compounds with anticancer and antiproliferative properties. researchgate.netnih.govontosight.ai

In Vitro Cytotoxicity Screening against Diverse Human Cancer Cell Lines

Phthalazinone derivatives have demonstrated cytotoxic activity against a wide range of human cancer cell lines.

For example, a series of new 1-phthalazinones showed promising cytotoxic activity against colon (DLD-1 and LoVo) and pancreatic (Panc-1 and Paca-2) cancer cell lines. benthamscience.com The IC50 values against LoVo cell lines were in the nanomolar range. benthamscience.com Other studies have reported the antiproliferative activity of phthalazinone derivatives against cell lines such as:

HeLa, A549, HepG2, LoVo, and HCT116 osf.io

MDA-MB-436, MDA-MB-231, and MCF-7 nih.gov

A2780 (human ovarian carcinoma), NCI-H460 (human lung carcinoma), and MCF-7 (human breast adenocarcinoma) nih.gov

HepG2 (liver) and MCF-7 (breast) nih.gov

HT-29 (human colon adenocarcinoma) and PC-3 (human prostate cancer) beilstein-journals.org

Hepatocellular carcinoma (HePG-2), colon cancer (HCT-116), human prostate cancer (PC3), and mammary gland breast cancer (MCF-7) jst.go.jp

Specifically, a study on spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives, which can be related to the broader class of heterocyclic compounds including phthalazinones, showed that one compound was highly active against MCF-7 cancer cell lines with a GI50 of 0.01 µM. mdpi.com

Mechanistic Investigations into Cellular Pathways of Antiproliferative Action

The antiproliferative effects of phthalazinone derivatives are often linked to their ability to induce cell cycle arrest and apoptosis.

Cell Cycle Arrest: Several phthalazinone derivatives have been shown to cause cell cycle arrest at different phases. For instance, certain pyrazoline derivatives induced cell cycle arrest at the G1/S phase. dntb.gov.ua Another study found that a potent PARP-1 inhibitor, DLC-1, arrested MDA-MB-231 cells in the G1 phase. nih.gov In contrast, a dual PARP-1/HDAC-1 inhibitor, DLC-50, caused G2 phase arrest in HCT-116 cells. nih.gov Some oxadiazol-phthalazinone derivatives have also been shown to arrest cell cycle progression. rsc.orgnih.gov

Apoptosis: The induction of apoptosis is a common mechanism of action for many anticancer agents. Mechanistic studies have revealed that some phthalazinone derivatives trigger apoptosis in cancer cells. dntb.gov.uanih.gov For example, the compound DLC-1 induced apoptosis in a dose-dependent manner. nih.gov Similarly, oxadiazol-phthalazinone derivatives were found to induce apoptosis, which was associated with an elevation in the expression of p53 and caspase 3. rsc.orgnih.gov

Antimicrobial Activity Investigations

Phthalazinone derivatives have been the subject of extensive research to evaluate their efficacy against various microbial pathogens. ekb.egnih.gov The versatility of the phthalazinone structure allows for modifications that can enhance its antimicrobial properties, making it a valuable template for the design of new anti-infective drugs. nih.govsemanticscholar.org

Numerous studies have highlighted the potential of phthalazinone derivatives as antibacterial agents. nih.govias.ac.in For instance, a series of novel phthalazine sulfonamides were synthesized and showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ias.ac.in Another study focused on linking sulfa drugs to phthalazin-1(2H)-one scaffolds, resulting in compounds with enhanced antibacterial activity compared to the parent sulfa drugs. nih.gov One such derivative demonstrated significant activity against Streptococcus pneumoniae and Staphylococcus aureus, while another was highly effective against Escherichia coli and Salmonella typhimurium. nih.gov

The strategy of molecular hybridization has been employed to design new phthalazinone-based compounds with antibacterial properties. acs.org Thiazolyl-phthalazinedione derivatives, for example, have shown promising results, with some compounds exhibiting potent activity against Salmonella sp., even exceeding that of the reference drug Gentamycin. nih.govsemanticscholar.org

| Derivative Type | Target Bacteria | Key Findings |

| Phthalazine sulfonamides | S. aureus, E. coli | Exhibited in vitro antibacterial activity. ias.ac.in |

| Sulfa drug-phthalazinone hybrids | S. pneumoniae, S. aureus, E. coli, S. typhimurium | Showed higher activity than reference sulfa drugs. nih.gov |

| Thiazolyl-phthalazinedione derivatives | Salmonella sp., E. coli, S. aureus | Some compounds were more potent than Gentamycin against Salmonella sp. nih.govsemanticscholar.org |

| Phthalazinedione-based monopeptides | Various strains | Some derivatives showed promising cytotoxic and antibacterial activities. acs.org |

The antifungal potential of phthalazinone derivatives has also been a significant area of investigation. mdpi.comnih.gov A study involving twenty-five polysubstituted phthalazinone derivatives revealed that 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited remarkable activity against dermatophytes and Cryptococcus neoformans. mdpi.comnih.gov Research has also shown that certain phthalazinone derivatives can enhance the activity of existing antifungal drugs like fluconazole (B54011) against resistant strains of Candida albicans. osf.io

The structural features of the phthalazinone molecule play a crucial role in its antifungal efficacy. For example, the presence of a methyl group at the N-2 position and a benzyl (B1604629) group at the C-4 position have been identified as important for antifungal activity. mdpi.com Specifically, a derivative containing a 1-(p-tolyl)phthalazine substituent linked to a benzothiazole (B30560) ring was found to be favorable for antifungal activity. nih.gov

| Derivative | Target Fungi | Key Findings |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Dermatophytes, Cryptococcus neoformans | Exhibited remarkable antifungal activity. mdpi.comnih.gov |

| Various Phthalazinones | Candida albicans | Enhanced the antifungal activity of fluconazole. osf.io |

| 1-(p-tolyl)phthalazine-benzothiazole hybrid | Trichophyton viride, Aspergillus niger | Showed better potency compared to reference drugs against T. viride. nih.gov |

| Thiazolyl-phthalazinedione derivatives | Candida albicans | One derivative demonstrated good antifungal activity. semanticscholar.org |

Research into the antileishmanial properties of phthalazinone derivatives has identified promising candidates for the development of new treatments for leishmaniasis. Benzothiazole derivatives, which can be linked to phthalazine moieties, have been noted for their antileishmanial potential. nih.gov Studies on naphthoquinone-based hybrids, a class of compounds that can be structurally related to phthalazinones through molecular hybridization strategies, have shown significant in vitro activity against promastigote forms of Leishmania amazonensis, Leishmania major, and Leishmania infantum. scielo.org.co One of the tested naphthohydrazone derivatives was found to be over 100 times more active than its precursor against L. amazonensis. scielo.org.co

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Phthalazinone Analogues

The biological activity of phthalazinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the phthalazinone core influence their pharmacological effects, thereby guiding the design of more potent and selective compounds. mdpi.comresearchgate.netnih.gov

For instance, in the context of anticancer activity, the location of a dithiocarbamate (B8719985) moiety on the phthalazinone scaffold significantly impacts the antiproliferative effects and selectivity against different cancer cell lines. mdpi.comnih.gov Similarly, for anti-inflammatory activity, specific substitutions on the phthalazinone ring have been shown to be comparable in efficacy to standard drugs like etoricoxib (B1671761). nih.gov In the development of antifungal agents, it was found that a methyl group at the N-2 position and a benzyl group at C-4 were important for activity. mdpi.com The substitution pattern on the phenyl ring of the benzyl group also modulates the antifungal potency. mdpi.com

| Biological Activity | Key Structural Features for Enhanced Activity |

| Anticancer | Location of dithiocarbamate moiety at N2 or C4; specific substitutions on the benzyl group. mdpi.comnih.gov |

| Anti-inflammatory | Specific substitutions at positions 2 and 4 of the phthalazinone ring. nih.gov |

| Antifungal | Methyl group at N-2; benzyl group at C-4; specific substitutions on the benzyl's phenyl ring. mdpi.com |

| Acetylcholinesterase Inhibition | Linkage of different heterocyclic moieties to the phthalazinone core. nih.gov |

| Allosteric Inhibition of DNMT3A | The tetrazole and phthalazinone moieties are indispensable for inhibitory activity. acs.org |

Broader Pharmacological Research on Phthalazinone Derivatives (e.g., Anti-inflammatory, Antioxidant, Acetylcholinesterase Inhibition)

Beyond their antimicrobial properties, phthalazinone derivatives have been investigated for a wide range of other pharmacological activities. nih.govosf.io

Anti-inflammatory Activity: Several phthalazinone derivatives have demonstrated significant anti-inflammatory properties. nih.govosf.ionih.govnih.gov Certain synthesized compounds have shown activity comparable to the standard anti-inflammatory drug etoricoxib in in-vivo models. nih.gov The anti-inflammatory effects are often attributed to the inhibition of enzymes like COX-2 and 5-LOX. osf.io

Antioxidant Activity: The antioxidant potential of phthalazinone derivatives has also been explored. researchgate.netresearchgate.net Some novel synthesized pyridazinone and phthalazinone derivatives were evaluated for their ability to scavenge free radicals, indicating their potential as antioxidant agents. researchgate.netresearchgate.net This activity is often assessed through assays like DPPH and nitric oxide radical scavenging. researchgate.netresearchgate.net

Acetylcholinesterase Inhibition: Phthalazinone derivatives have emerged as promising candidates for the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.netresearchgate.net Numerous studies have focused on designing and synthesizing phthalazinone-based compounds as AChE inhibitors. nih.govsemanticscholar.org Some of these compounds have shown inhibitory activity comparable or even superior to the standard drug donepezil (B133215) in in-vitro assays. nih.gov The mechanism of action for some of these inhibitors is suggested to be of a mixed-type, indicating binding to both the catalytic and peripheral sites of the enzyme. nih.gov

| Pharmacological Activity | Key Findings |

| Anti-inflammatory | Derivatives showed activity comparable to etoricoxib; potential COX-2 and 5-LOX inhibitors. osf.ionih.gov |

| Antioxidant | Demonstrated free radical scavenging capabilities in various assays. researchgate.netresearchgate.net |

| Acetylcholinesterase Inhibition | Some derivatives showed potency comparable or superior to donepezil; mixed-type inhibition observed. nih.govresearchgate.net |

Perspectives and Future Directions in 2 P Tolyl Phthalazin 1 2h One Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of phthalazinones, including 2-(p-Tolyl)phthalazin-1(2H)-one, is an area of active development, with a strong emphasis on creating greener, more efficient, and economically viable processes. Traditional methods are often being replaced by innovative techniques that minimize waste, avoid harsh conditions, and reduce reaction times.

A significant advancement is the development of catalyst-free and solvent-free synthetic methods. researchgate.netacs.org One such approach involves the reaction of phthalaldehydic acid or 2-acyl-benzoic acid with a substituted hydrazine (B178648). researchgate.netacs.org These reactions can proceed to near-completion in as little as 20-60 minutes at room temperature, demonstrating high atom economy and simplifying product isolation to simple crystallization. researchgate.netacs.org Another green approach utilizes an oxalic acid/water system for the condensation of phthalaldehydic acid and substituted phenyl hydrazines, highlighting the use of environmentally benign solvents. tandfonline.com

Microwave-assisted and ultrasonic irradiation techniques are also being employed to accelerate the synthesis of phthalazinone derivatives. rsc.orgias.ac.in These methods often lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating. rsc.org For instance, the synthesis of novel phthalazine (B143731) sulfonamides has been efficiently achieved using sulfonated diatomite under solvent-free conditions. ias.ac.in

Furthermore, multicomponent reactions (MCRs) are gaining traction for the one-pot synthesis of complex phthalazinone-containing structures. tandfonline.comscispace.com These reactions, which combine three or more reactants in a single step, are highly efficient and cost-effective. tandfonline.com Catalysts like p-toluenesulfonic acid (p-TSA), silica-supported Preyssler heteropolyacid, and zeolite-based hybrid materials have been successfully used to promote these complex transformations under green conditions. tandfonline.comscispace.combas.bg

Table 1: Comparison of Synthetic Methodologies for Phthalazinones

| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalyst-Free Condensation | Reaction of phthalaldehydic acid with hydrazines | None, Room Temperature | High atom economy, no metal pollution, simple purification | researchgate.netacs.org |

| Oxalic Acid Catalysis | Condensation in aqueous media | Oxalic acid / Water | Environmentally benign solvent | tandfonline.com |

| Microwave/Ultrasound | Energy-efficient heating | Various | Shorter reaction times, higher yields | rsc.orgias.ac.in |

| Multicomponent Reactions | One-pot synthesis from ≥3 components | p-TSA, Heteropolyacids, Zeolites | High efficiency, reduced waste, cost-effective | tandfonline.comscispace.combas.bg |

Advanced Computational Approaches for Rational Design of Phthalazinone-Based Probes

Computational chemistry is an indispensable tool for the rational design and optimization of phthalazinone derivatives as chemical probes and potential therapeutic agents. Techniques such as Density Functional Theory (DFT) and molecular docking allow researchers to predict molecular properties, understand drug-target interactions, and prioritize compounds for synthesis and biological testing. researchgate.netscispace.com

DFT calculations are employed to optimize the geometry of phthalazinone molecules and to understand their electronic properties. researchgate.netscispace.com These studies provide insights into chemical reactivity descriptors like hardness, softness, electronegativity, and electronic chemical potential, which help in predicting the behavior of the molecules. researchgate.net Frontier molecular orbital analysis (HOMO-LUMO) is also used to understand the donor-acceptor capabilities of these compounds, which is crucial for their interaction with biological targets. bohrium.com

Molecular docking simulations are widely used to predict the binding modes and affinities of phthalazinone derivatives with specific protein targets. scispace.comtandfonline.com For example, docking studies have been performed on phthalazinone derivatives with targets like poly(ADP-ribose)polymerase (PARP), dengue virus protease, and acetylcholinesterase. scispace.comnih.govresearchgate.net These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding affinities calculated from these simulations often correlate well with experimentally determined biological activities (e.g., IC50 values), validating the computational model. scispace.com

Quantitative Structure-Activity Relationship (QSAR) models are also developed using computational data to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scispace.com These models are valuable for predicting the activity of unsynthesized derivatives, thereby guiding the design of more potent and selective molecules. sapub.org

Comprehensive Mechanistic Elucidation of Biological Activities

Phthalazinone derivatives, including those related to this compound, exhibit a wide range of biological activities, and research is focused on elucidating the underlying molecular mechanisms. researchgate.netresearchgate.net A prominent area of investigation is their role as enzyme inhibitors, particularly in cancer therapy. nih.govtandfonline.com

Many phthalazinone-based compounds are potent inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA damage repair. nih.govtandfonline.comgoogle.com By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA mutations. google.com The phthalazinone scaffold serves as a core structural element for several PARP inhibitors, and modifications at various positions are explored to enhance potency and selectivity. rsc.orgnih.govtandfonline.com

Beyond PARP, phthalazinone derivatives have been designed to target other enzymes implicated in cancer, such as histone deacetylases (HDAC) and VEGFR-2. nih.govresearchgate.netacs.org Dual inhibitors that target both PARP and HDAC have been synthesized, which may offer a synergistic anticancer effect. nih.gov The mechanism of action for some derivatives involves inducing cell cycle arrest and apoptosis in cancer cells. nih.gov

In the context of infectious diseases, phthalazinone derivatives have been identified as inhibitors of viral replication. For instance, they have been investigated as novel capsid inhibitors for the Hepatitis B Virus (HBV). acs.org Docking studies also suggest their potential as inhibitors for the dengue virus protease. scispace.com The proposed mechanism often involves the binding of the phthalazinone derivative to a critical pocket in the viral protein, thereby disrupting its function. scispace.com

Design of Targeted Phthalazinone Derivatives as Chemical Biology Tools

The phthalazinone scaffold is a versatile platform for designing targeted chemical probes to investigate biological pathways and validate new drug targets. researchgate.net By functionalizing the core structure, researchers can create derivatives with high affinity and selectivity for a specific biological molecule.

One of the most successful applications is the development of PARP inhibitors for cancer research and therapy. rsc.orgtandfonline.com Compounds based on the 4-substituted-2H-phthalazin-1-one scaffold have been extensively studied as potent and orally bioavailable PARP inhibitors. rsc.org The design of these molecules often involves creating hybrids with other pharmacophores, such as oxadiazole or dithiocarbamate (B8719985) moieties, to enhance their biological activity and explore new mechanisms of action. rsc.orgnih.gov

Targeted phthalazinone derivatives have also been designed as inhibitors for other cancer-related targets. For example, by incorporating specific side chains, researchers have developed potent inhibitors of VEGFR-2 and dual PARP-1/HDAC-1 inhibitors. nih.govresearchgate.net These targeted probes are crucial tools for studying the roles of these enzymes in cancer progression.

Furthermore, phthalazinone derivatives are being developed as probes for neurodegenerative diseases. For instance, novel derivatives have been designed and synthesized as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease research. researchgate.net These compounds are designed to interact with the active site of AChE, and their efficacy is often compared to established drugs like donepezil (B133215). researchgate.net The design process for these targeted probes is heavily reliant on computational methods to predict binding and guide synthetic efforts. researchgate.net

Table 2: Targeted Phthalazinone Derivatives and Their Applications

| Target | Application Area | Design Strategy | Example Moieties | Reference |

|---|---|---|---|---|

| PARP-1 | Cancer | Inhibition of DNA repair | 4-substituted phthalazinones | rsc.orgnih.govtandfonline.com |

| HDAC-1 | Cancer | Dual PARP/HDAC inhibition | Hydroxamic acid fragments | nih.gov |

| VEGFR-2 | Cancer | Inhibition of angiogenesis | Novel phthalazine derivatives | researchgate.net |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Enzyme inhibition | Phthalazinone-based compounds | researchgate.net |

| HBV Capsid | Virology | Inhibition of viral assembly | Specific phthalazinone derivatives | acs.org |

Q & A

Q. Example Table: Synthetic Routes and Yields

What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Single-crystal XRD : Determines molecular geometry and hydrogen-bonding networks. For example, the title compound crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 6.9277 Å, b = 9.2087 Å, c = 23.6900 Å, β = 95.246° .

- FTIR and NMR : Confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹ in FTIR) and aromatic proton environments (e.g., phthalazinone protons at δ 8.2–8.5 ppm in ¹H NMR) .

- Fluorescence spectroscopy : Used to study electronic transitions, e.g., Fe³⁺ detection via fluorescence quenching at λₑₓ = 310 nm, λₑₘ = 450 nm .

Q. Example Table: Crystallographic Data

| Parameter | Value (Å/°) | Compound | Reference |

|---|---|---|---|

| a | 6.9277 | 2-(p-Tolyl)phthalazinone | |

| b | 9.2087 | 2-Phenylphthalazinone | |

| c | 23.6900 | Phthalazinone-picric acid cocrystal |

Advanced Questions

How does this compound function as a fluorescent chemosensor for metal ions?

Methodological Answer:

- Mechanism : The phthalazinone core acts as a fluorophore, and the p-tolyl group enhances π-π stacking. Fe³⁺ binding induces a "turn-off" fluorescence response due to chelation-enhanced quenching (CHEQ). The limit of detection (LOD) for Fe³⁺ is ~0.1 μM in ethanol-water .

- Experimental Design :

- Titrate Fe³⁺/Fe²⁺ solutions into a phthalazinone derivative (10 μM in ethanol).

- Monitor fluorescence emission at 450 nm.

- Calculate binding constants (e.g., K = 1.2 × 10⁴ M⁻¹) via Stern-Volmer plots .

What biological activities are associated with phthalazinone derivatives, and how are they evaluated?

Methodological Answer:

- Anti-onchocercal activity : Derivatives like 1-(phthalazinone)hydrazones show IC₅₀ values of 12–25 μM against Onchocerca ochengi microfilariae, evaluated via motility inhibition assays over 72 hours .

- Antiproliferative effects : Oxadiazol-phthalazinones inhibit cancer cell lines (e.g., IC₅₀ = 8.2 μM against MCF-7) via topoisomerase II inhibition, assessed via MTT assays .

- Antimicrobial testing : Copper(II) complexes exhibit MIC values of 4–16 μg/mL against S. aureus using broth microdilution .

Q. Example Table: Biological Activity Data

| Compound | Target | Assay Type | IC₅₀/MIC | Reference |

|---|---|---|---|---|

| 1-(Phthalazinone)hydrazone | O. ochengi | Motility assay | 12 μM | |

| Oxadiazol-phthalazinone | MCF-7 cells | MTT assay | 8.2 μM | |

| Cu(II) complex | S. aureus | Microdilution | 4 μg/mL |

How do computational methods elucidate the coordination and reactivity of phthalazinone derivatives?

Methodological Answer:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (e.g., HOMO-LUMO gaps ~3.5 eV for Fe³⁺ complexes) to predict redox behavior .

- Molecular docking : Simulate binding to biological targets (e.g., VEGFR-2 kinase for antiproliferative derivatives) using AutoDock Vina. Dock scores < −7.0 kcal/mol indicate strong binding .

- Free energy profiles : Study enzymatic oxidation mechanisms (e.g., phthalazine → phthalazinone by aldehyde oxidase) using QM/MM simulations .

How do structural modifications (e.g., substituents) affect biological efficacy?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance topoisomerase inhibition but reduce solubility. For example, 4-Cl derivatives show 10× higher activity than unsubstituted analogs .

- Amino/polyamino groups : Improve metal coordination (e.g., Cu²⁺, Fe³⁺) and antimicrobial activity. Diamino derivatives increase logP by 1.5 units, enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.